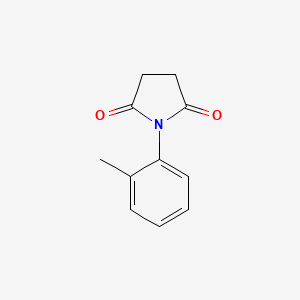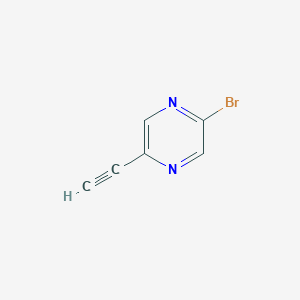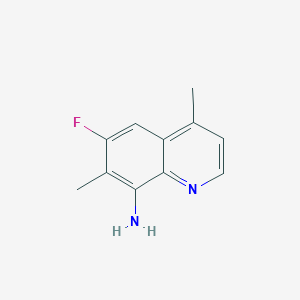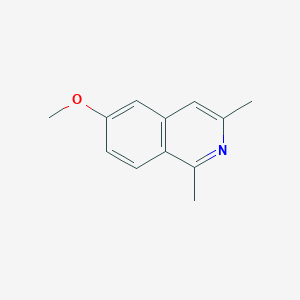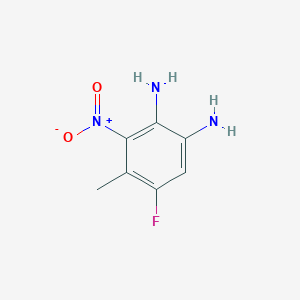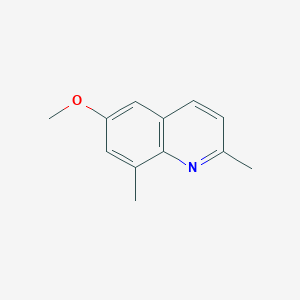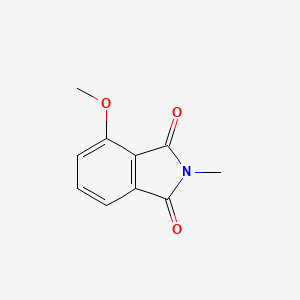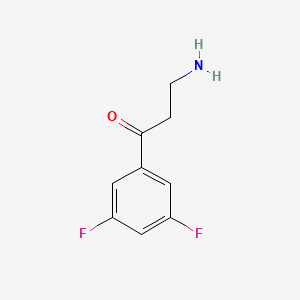
3-Amino-1-(3,5-difluorophenyl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-1-(3,5-difluorophenyl)propan-1-one: is an organic compound with the molecular formula C9H10F2NO It is characterized by the presence of an amino group attached to a propanone backbone, with two fluorine atoms substituted at the 3 and 5 positions of the phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-(3,5-difluorophenyl)propan-1-one typically involves the following steps:
Starting Material: The synthesis begins with 3,5-difluorobenzaldehyde.
Aldol Condensation: The aldehyde undergoes an aldol condensation with acetone in the presence of a base such as sodium hydroxide to form 3,5-difluorophenylpropan-2-one.
Amination: The resulting ketone is then subjected to reductive amination using ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride to yield this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The fluorine atoms on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a catalyst or under thermal conditions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential as a building block in the synthesis of biologically active compounds.
- Studied for its interactions with enzymes and receptors.
Medicine:
- Explored for its potential use in the development of pharmaceuticals, particularly in the design of enzyme inhibitors or receptor modulators.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of novel polymers and coatings.
Wirkmechanismus
The mechanism of action of 3-Amino-1-(3,5-difluorophenyl)propan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes or receptors, while the fluorine atoms can enhance binding affinity through hydrophobic interactions. The carbonyl group can participate in nucleophilic addition reactions, making the compound a versatile intermediate in various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
- 3-Amino-1-(4-fluorophenyl)propan-1-one
- 3-Amino-1-(2,4-difluorophenyl)propan-1-one
- 3-Amino-1-(3,5-dichlorophenyl)propan-1-one
Comparison:
- Uniqueness: The presence of two fluorine atoms at the 3 and 5 positions of the phenyl ring in 3-Amino-1-(3,5-difluorophenyl)propan-1-one provides unique electronic and steric properties, enhancing its reactivity and binding affinity compared to similar compounds with different substituents.
- Reactivity: The difluorophenyl group can influence the compound’s reactivity in substitution and addition reactions, making it distinct from other similar compounds.
Eigenschaften
Molekularformel |
C9H9F2NO |
|---|---|
Molekulargewicht |
185.17 g/mol |
IUPAC-Name |
3-amino-1-(3,5-difluorophenyl)propan-1-one |
InChI |
InChI=1S/C9H9F2NO/c10-7-3-6(4-8(11)5-7)9(13)1-2-12/h3-5H,1-2,12H2 |
InChI-Schlüssel |
RYFSFZSJUKCVJI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C=C1F)F)C(=O)CCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5H-indeno[1,2-d]pyrimidin-2-amine](/img/structure/B11907686.png)
